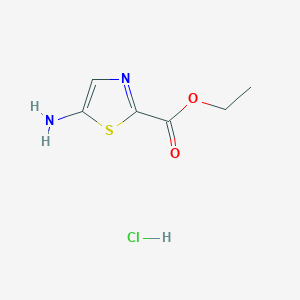

Ethyl 5-aminothiazole-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSBSQNMRISXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-69-8 | |

| Record name | 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Ethyl 3-ethoxyacrylate, Urea, and Potassium Sulfide (Copper-Catalyzed)

One of the most reported methods involves the reaction of ethyl 3-ethoxyacrylate with urea and potassium sulfide in the presence of nano-copper powder as a catalyst. The reaction is conducted under an inert atmosphere (nitrogen) at 55 °C for 1.5 hours in a solvent mixture of tetrahydrofuran (THF) and water (6:1 v/v). After the reaction, the mixture is cooled, poured into ice water, and extracted with dichloromethane. The organic phase is concentrated, washed, and recrystallized from ethanol to yield ethyl 5-aminothiazole-2-carboxylate with high purity (99.34%) and excellent yield (95.7%).

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 3-ethoxyacrylate, urea, K2S |

| Catalyst | Nano-copper powder (10% loading) |

| Solvent | THF:H2O (6:1 v/v) |

| Temperature | 55 °C |

| Time | 1.5 hours |

| Atmosphere | Nitrogen (inert) |

| Work-up | Ice water quench, DCM extraction, recrystallization |

| Yield | 95.7% |

| Purity | 99.34% |

This method is notable for its simplicity, mild conditions, and high yield, making it suitable for scale-up and industrial application.

α-Bromination of β-Ethoxyacrylate Followed by Thiourea Cyclization

An alternative and efficient approach is a two-step sequence involving:

- Chemoselective α-bromination of ethyl β-ethoxyacrylate using N-bromosuccinimide (NBS) at low temperature (-10 to 0 °C), followed by warming to room temperature.

- One-pot treatment of the resulting α-bromo intermediate with thiourea under heating (around 80 °C) to form the 2-aminothiazole ring.

This method avoids the use of sensitive organometallic reagents and protection/deprotection steps, offering a shorter synthetic sequence with higher overall yields. It is also amenable to large-scale synthesis, as demonstrated in the preparation of related 2-aminothiazole-5-carboxamides used in drug development.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| α-Bromination | NBS, -10 to 0 °C to 22 °C, 3 h | α-Bromo β-ethoxyacrylate intermediate |

| Cyclization | Thiourea, 80 °C, 2 h | Formation of ethyl 5-aminothiazole-2-carboxylate |

| Work-up | Ammonium hydroxide addition, filtration | Isolated product |

| Yield | High (typically >85%) |

This method was developed to overcome steric hindrance issues in subsequent coupling reactions and to improve synthetic efficiency in medicinal chemistry workflows.

Esterification and Bromination Route via 2-Bromo Acid Derivatives

Another classical approach involves the esterification of hydroxy acid derivatives followed by bromination and thiourea cyclization:

- 2-Bromobutyric acid is hydrolyzed to 2-hydroxybutyric acid.

- The hydroxy acid is esterified with absolute ethanol and dry hydrogen chloride to give ethyl 2-hydroxybutyrate.

- Bromination of the hydroxy ester with N-bromosuccinimide in carbon tetrachloride under reflux yields ethyl 3-bromo-2-oxobutyrate.

- Reaction of this α-bromo ketoester with thiourea in aqueous media under heating affords the desired aminothiazole ester.

This method achieves moderate to good yields (around 70%) and is well-established in heterocyclic synthesis, though it involves more steps and harsher conditions than the previous methods.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Hydrolysis | Potassium carbonate | Conversion to 2-hydroxy acid |

| Esterification | Absolute ethanol, dry HCl | Ethyl 2-hydroxybutyrate |

| Bromination | NBS, CCl4, reflux 5 h | Ethyl 3-bromo-2-oxobutyrate (70%) |

| Cyclization | Thiourea, water, heat | Aminothiazole formation |

- The copper-catalyzed method provides an excellent balance of yield, purity, and operational simplicity, making it highly suitable for industrial synthesis of ethyl 5-aminothiazole-2-carboxylate hydrochloride.

- The α-bromination followed by thiourea cyclization route offers a strategic advantage by avoiding sensitive reagents and protection steps, facilitating medicinal chemistry applications and scale synthesis of related compounds such as dasatinib.

- The classical esterification and bromination approach, while historically significant, is less favored due to more complex procedures and use of hazardous solvents, but remains a viable alternative when other reagents are unavailable.

Ethyl 5-aminothiazole-2-carboxylate hydrochloride can be efficiently prepared by several synthetic routes. The most advanced and practical methods involve either copper-catalyzed ring formation from ethyl 3-ethoxyacrylate and urea or the α-bromination of β-ethoxyacrylate followed by thiourea cyclization. Both methods deliver high yields and purity with scalable procedures. Selection of the method depends on the availability of starting materials, scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Condensation Reactions: The carboxylate group can react with amines to form amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Ethyl 5-aminothiazole-2-carboxylate hydrochloride has shown promising anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. The compound's mechanism often involves cell cycle arrest and activation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-aminothiazole-2-carboxylate | Melanoma | <10 | Induction of apoptosis |

| Ethyl 5-aminothiazole-2-carboxylate | Pancreatic Cancer | <15 | Cell cycle arrest in S phase |

| Ethyl 5-aminothiazole-2-carboxylate | Chronic Myeloid Leukemia | <12 | Apoptotic and autophagic cell death |

Case Study: Antitumor Efficacy in Xenograft Models

In vivo studies using A375 xenograft models demonstrated that treatment with ethyl 5-aminothiazole-2-carboxylate hydrochloride significantly inhibited tumor growth, correlating with increased apoptotic markers.

2. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes such as phosphodiesterase type 5 (PDE5). This inhibition suggests potential applications in treating erectile dysfunction and pulmonary hypertension.

3. Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound possess antimicrobial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents .

Industrial Applications

Ethyl 5-aminothiazole-2-carboxylate hydrochloride is also utilized in the pharmaceutical industry for synthesizing various drugs due to its ability to serve as a building block for complex heterocyclic compounds. Its derivatives are involved in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of ethyl 5-aminothiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for estrogen receptors or as an antagonist for adenosine receptors. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Ethyl 5-aminothiazole-2-carboxylate hydrochloride with structurally related thiazole and imidazole derivatives:

Key Observations :

- Positional Isomerism: Ethyl 2-aminothiazole-5-carboxylate is a positional isomer of the target compound, with the amino and ester groups reversed. This difference likely alters electronic properties and bioactivity.

- Salt Form: The hydrochloride salt in Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride increases polarity, improving aqueous solubility compared to non-salt analogs.

Research Findings and Limitations

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) generally exhibit superior solubility, a critical factor in drug development.

- Positional Isomerism Impact: The amino group’s position (C2 vs. C5) influences hydrogen bonding and intermolecular interactions, affecting binding affinity in biological targets .

- Data Gaps: Direct pharmacological or thermodynamic data for Ethyl 5-aminothiazole-2-carboxylate hydrochloride is absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Ethyl 5-aminothiazole-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Ethyl 5-aminothiazole-2-carboxylate hydrochloride is a derivative of the thiazole family, characterized by its unique functional groups that contribute to its biological activity. It is commonly used as a building block in the synthesis of various heterocyclic compounds and has been employed in studies focused on enzyme inhibitors and receptor ligands.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of ethyl 5-aminothiazole-2-carboxylate hydrochloride. For instance, derivatives of 2-aminothiazole have shown significant activity against various cancer cell lines, including melanoma and pancreatic cancer. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-aminothiazole-2-carboxylate | Melanoma | <10 | Induction of apoptosis |

| Ethyl 5-aminothiazole-2-carboxylate | Pancreatic Cancer | <15 | Cell cycle arrest in S phase |

| Ethyl 5-aminothiazole-2-carboxylate | Chronic Myeloid Leukemia | <12 | Apoptotic and autophagic cell death |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 50 | Ceftriaxone |

| Escherichia coli | 40 | Ciprofloxacin |

The biological activity of ethyl 5-aminothiazole-2-carboxylate hydrochloride can be attributed to its interaction with specific molecular targets. It has been shown to act as a ligand for estrogen receptors and as an antagonist for adenosine receptors, modulating various signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using A375 xenograft models demonstrated that ethyl 5-aminothiazole-2-carboxylate hydrochloride significantly inhibited tumor growth. The treatment led to increased apoptotic markers, suggesting its potential as an effective anticancer therapy .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition revealed that derivatives of this compound could inhibit phosphodiesterase type 5 (PDE5) with promising efficacy. This finding opens avenues for its use in treating erectile dysfunction and pulmonary hypertension .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-aminothiazole-2-carboxylate hydrochloride with high purity?

Methodological Answer: Synthesis typically involves coupling reactions between thiazole precursors and ethyl carboxylate derivatives under controlled conditions. For example, catalyst-free methods in aqueous ethanol can minimize side reactions and improve yield . Key steps include:

- Reagent Selection : Use 2-aminothiazole derivatives and ethyl chloroformate in ethanol.

- Reaction Optimization : Adjust pH (acidic/basic) to favor nucleophilic substitution at the thiazole’s 5-position.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of Ethyl 5-aminothiazole-2-carboxylate hydrochloride?

Methodological Answer: Use a combination of analytical techniques:

Q. What are the key safety considerations when handling Ethyl 5-aminothiazole-2-carboxylate hydrochloride in laboratory settings?

Methodological Answer:

Q. What storage conditions are optimal for maintaining the stability of Ethyl 5-aminothiazole-2-carboxylate hydrochloride?

Methodological Answer:

- Temperature : Store as a powder at -20°C to prevent degradation; solutions in anhydrous ethanol should be kept at -80°C for long-term stability .

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. ethanol/water mixtures to reduce competing ester hydrolysis .

- Temperature Gradients : Perform reactions at 0–5°C to suppress thermal decomposition of intermediates.

- Catalyst-Free Approaches : Eliminate metal catalysts (e.g., Pd) to avoid contamination; monitor reaction progress via TLC .

Q. What analytical strategies are effective in resolving contradictions between theoretical and observed spectral data?

Methodological Answer:

- Dynamic NMR : Resolve rotational isomers or tautomers causing split peaks in 1H NMR .

- X-ray Crystallography : Confirm absolute configuration if unexpected NOE correlations or coupling constants arise.

- DFT Calculations : Compare computed vs. experimental IR/UV spectra to identify electronic structure discrepancies .

Q. What computational modeling approaches are suitable for predicting the reactivity of Ethyl 5-aminothiazole-2-carboxylate hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways in ethanol/water systems.

- Density Functional Theory (DFT) : Calculate activation energies for substitution at the thiazole’s 5-position .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

- Solubility Profiling : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent dissolution .

- Bioavailability Assays : Conduct permeability tests (e.g., Caco-2 cell models) to evaluate intestinal absorption of the hydrochloride vs. freebase form.

- Stability Studies : Monitor salt dissociation in plasma using LC-MS to correlate with pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.